

Allosteric Inhibition of SHP2 by Shp2-IN-31: A Technical Guide

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Compound of Interest		
Compound Name:	Shp2-IN-31	
Cat. No.:	B15615576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the protein tyrosine phosphatase SHP2 by the small molecule inhibitor **Shp2-IN-31**. It is designed to be a comprehensive resource, detailing the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized to characterize this class of inhibitors.

Introduction to SHP2 and Allosteric Inhibition

Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways, which are fundamental to cell proliferation, differentiation, and survival.

In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.



Allosteric inhibitors of SHP2, such as **Shp2-IN-31**, function by binding to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in downstream signaling. This mechanism of action offers a promising therapeutic strategy for cancers and other diseases driven by hyperactive SHP2 signaling.

Shp2-IN-31: A Potent and Selective Allosteric Inhibitor

Shp2-IN-31, also known as BBP-398, is a potent and selective allosteric inhibitor of SHP2. It has been shown to effectively suppress RAS-ERK signaling and inhibit tumor growth in preclinical models of RTK and KRAS-driven cancers.[1][2]

Quantitative Data for Shp2-IN-31

The following table summarizes the in vitro inhibitory activity of **Shp2-IN-31** against wild-type SHP2 and the SHP1 phosphatase, as well as the oncogenic SHP2 E76K mutant.

Target	IC50 (nM)	Selectivity
Wild-type SHP2	13	>769-fold vs. SHP1
SHP1	>10000	
SHP2 E76K	>10000	_
Data sourced from MedchemExpress product information.[1]		

Signaling Pathways Modulated by SHP2 Allosteric Inhibition

SHP2 is a critical node in multiple signaling pathways. Allosteric inhibitors like **Shp2-IN-31** can effectively block signaling through these pathways.



Cell Membrane

RTK

PD-1

PD-1

PD-1

PD-1

RTK

RAF

MEK

RAF

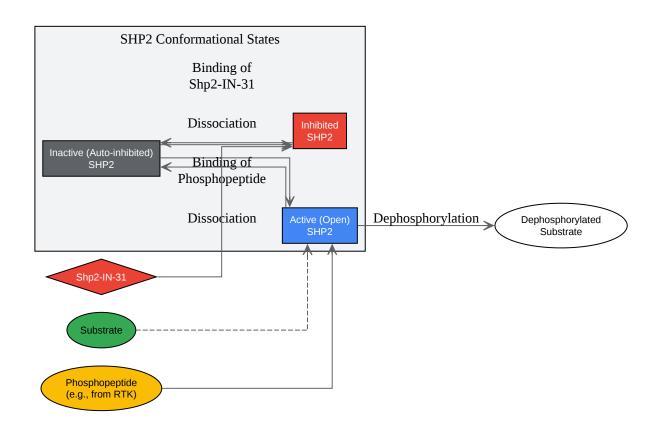
Nucleus

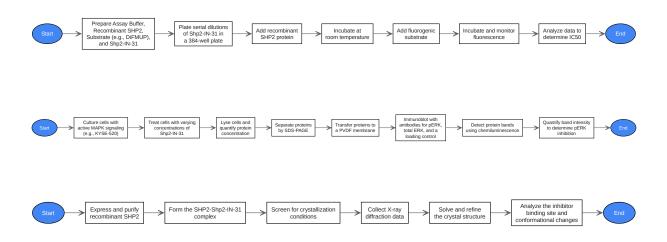
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Survival, Differentiation

pY







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References

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